molecular formula C15H14ClN3O2S B2548445 3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea CAS No. 866014-55-3

3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea

Cat. No.: B2548445
CAS No.: 866014-55-3
M. Wt: 335.81
InChI Key: MOQYBKMMUWFXEH-UHFFFAOYSA-N
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Description

3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a chloropyridinyl group and a methoxyphenylacetyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea typically involves the reaction of 2-chloropyridine-3-amine with 2-(4-methoxyphenyl)acetyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea is unique due to the presence of both a chloropyridinyl group and a methoxyphenylacetyl group attached to a thiourea moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-21-11-6-4-10(5-7-11)9-13(20)19-15(22)18-12-3-2-8-17-14(12)16/h2-8H,9H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQYBKMMUWFXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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